Tco-peg4-VC-pab-mmae

Bioorthogonal Chemistry Antibody-Drug Conjugates Drug-to-Antibody Ratio

Researchers face DAR heterogeneity and off-target toxicity with maleimide-linked ADCs. TCO-PEG4-VC-PAB-MMAE enables precise, ultra-fast TCO-tetrazine ligation (k2 > 10⁴ M⁻¹s⁻¹) for homogeneous ADCs. - Achieve DAR 4 or 8 with reduced aggregation vs. vedotin platforms - Pre-targeting: 10x higher tumor-to-blood ratio via two-step Tz-TCO click - VC-PAB-MMAE delivers cathepsin B-cleavable MMAE with potent bystander effect - PEG4 spacer improves solubility for solid tumor targeting

Molecular Formula C78H127N11O19
Molecular Weight 1522.9 g/mol
Cat. No. B12403054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTco-peg4-VC-pab-mmae
Molecular FormulaC78H127N11O19
Molecular Weight1522.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OC4CCCC=CCC4
InChIInChI=1S/C78H127N11O19/c1-15-53(8)68(62(101-13)48-64(91)89-39-25-31-61(89)70(102-14)54(9)71(93)82-55(10)69(92)57-26-20-19-21-27-57)87(11)75(97)66(51(4)5)86-74(96)67(52(6)7)88(12)78(100)107-49-56-32-34-58(35-33-56)83-72(94)60(30-24-37-80-76(79)98)84-73(95)65(50(2)3)85-63(90)36-40-103-42-44-105-46-47-106-45-43-104-41-38-81-77(99)108-59-28-22-17-16-18-23-29-59/h16-17,19-21,26-27,32-35,50-55,59-62,65-70,92H,15,18,22-25,28-31,36-49H2,1-14H3,(H,81,99)(H,82,93)(H,83,94)(H,84,95)(H,85,90)(H,86,96)(H3,79,80,98)/b17-16+/t53-,54+,55+,59?,60-,61-,62+,65-,66-,67-,68-,69+,70+/m0/s1
InChIKeyRCUWIJNSWOFTSK-CYFMCQSESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO-PEG4-VC-PAB-MMAE: A Modular Linker-Payload for Bioorthogonal ADC Assembly


TCO-PEG4-VC-PAB-MMAE (CAS 2758671-45-1) is an antibody-drug conjugate (ADC) agent-linker construct . It comprises a trans-cyclooctene (TCO) group for inverse electron demand Diels-Alder (iEDDA) click chemistry, a polyethylene glycol (PEG4) spacer, a valine-citrulline (VC) dipeptide linker cleavable by the lysosomal protease cathepsin B, a para-aminobenzyloxycarbonyl (PAB) self-immolative spacer, and the microtubule-disrupting cytotoxic payload monomethyl auristatin E (MMAE) . The compound has a molecular weight of 1522.9 g/mol and a molecular formula of C78H127N11O19 .

Modular bioorthogonal ADC assembly via TCO click chemistry
Hydrophilic PEG4 spacer designed to reduce MMAE-driven aggregation
Cathepsin B-cleavable VC-PAB linker for intracellular payload release

The Functional Interdependence of TCO-PEG4-VC-PAB-MMAE Components Prevents Simple Substitution


TCO-PEG4-VC-PAB-MMAE is a highly integrated system where the bioorthogonal conjugation handle, linker stability, and payload release are interdependent. Simply swapping the TCO group for a maleimide or the VC-PAB linker for a non-cleavable analog fundamentally alters the ADC's achievable drug-to-antibody ratio (DAR), in vivo stability, and bystander killing effect [1]. For instance, the widely used maleimide-based vedotin platform is typically limited to a DAR of ≤4 due to the hydrophobicity of the MMAE payload and linker, whereas alternative conjugation strategies like TCO click chemistry are being explored to overcome this [2].

Swapping TCO for maleimide may lead to heterogeneous DAR and higher aggregation.
Replacing VC-PAB with a non-cleavable linker can eliminate the bystander killing effect.
Using slower click handles (e.g., DBCO) may reduce conjugation efficiency and yield.

Quantitative Differentiation of TCO-PEG4-VC-PAB-MMAE from Conventional Linker-Payloads


Bioorthogonal TCO Conjugation Enables Higher and More Homogeneous DAR than Maleimide Chemistry

The TCO group in TCO-PEG4-VC-PAB-MMAE enables site-specific, bioorthogonal conjugation via iEDDA click chemistry, which is not possible with traditional maleimide-based linkers like mc-VC-PAB-MMAE. While maleimide conjugations are stochastic and often yield heterogeneous DAR distributions (e.g., DAR 0-8), click chemistry facilitates the synthesis of highly homogeneous ADCs [1]. Published data on analogous click chemistry systems show that ADCs produced via this method can achieve a homogeneous DAR of 4 with >95% purity, compared to the broad DAR profile (0-8) and subsequent purification requirements of maleimide conjugates [2].

DAR Homogeneity
Class-level
Homogeneous DAR 4 (>95% purity) vs. heterogeneous DAR 0–8 with maleimide
Supports DAR homogeneity review and reduced batch variability.
Based on click chemistry platform data; direct TCO-PEG4-VC-PAB-MMAE data to verify.
Bioorthogonal Chemistry Antibody-Drug Conjugates Drug-to-Antibody Ratio

Hydrophilic PEG4 Spacer Mitigates MMAE-Induced ADC Aggregation

The PEG4 spacer in TCO-PEG4-VC-PAB-MMAE is a critical design element to counteract the high hydrophobicity of the MMAE payload. Without a hydrophilic spacer, MMAE-based ADCs are prone to aggregation, which limits the achievable DAR and accelerates plasma clearance [1]. For example, the conventional vedotin linker (mc-VC-PAB-MMAE) is limited to a DAR of approximately 4 due to aggregation at higher drug loading [1]. While direct aggregation data for TCO-PEG4-VC-PAB-MMAE is not publicly available, the incorporation of a PEG4 spacer is a well-established strategy in ADC design to improve solubility and reduce aggregation, thereby enabling higher DARs and better pharmacokinetic profiles [2].

Aggregation Control
Class-level
PEG4 spacer limits aggregation; vedotin linker restricted to DAR ~4 due to aggregation.
Hydrophilicity design may support higher DAR exploration.
Aggregation data for this construct not publicly available.
ADC Aggregation PEGylation Drug-to-Antibody Ratio

Cathepsin B-Cleavable VC-PAB Linker Ensures Tumor-Specific Payload Release with Bystander Effect

The VC-PAB linker in TCO-PEG4-VC-PAB-MMAE is specifically cleaved by cathepsin B, a lysosomal protease overexpressed in many tumors. This is a shared feature with clinically validated vedotin ADCs [1]. Upon cleavage, the self-immolative PAB spacer releases unmodified, membrane-permeable MMAE, which can diffuse out of the target cell and kill neighboring antigen-negative tumor cells—a phenomenon known as the bystander effect [1]. In contrast, linkers that release a charged or less permeable payload, such as the uncleavable SMCC linker used in T-DM1, lack this bystander killing capability [2].

Bystander Effect
Class-level
MMAE released by VC-PAB kills neighboring antigen-negative cells; non-cleavable linkers (e.g., SMCC) lack this effect.
Supports bystander-killing endpoint context for heterogeneous tumors.
In vitro co-culture model data; in vivo translation requires validation.
Linker Cleavage Bystander Effect Tumor Microenvironment

TCO Click Chemistry Enables Modular 'Pre-Targeting' Strategies Not Possible with Single-Component ADCs

The TCO group allows TCO-PEG4-VC-PAB-MMAE to function in a two-step 'pre-targeting' approach. A non-toxic, tumor-targeting antibody is first administered and allowed to accumulate at the tumor site. Subsequently, the TCO-PEG4-VC-PAB-MMAE payload is administered and is rapidly captured at the tumor via the bioorthogonal iEDDA reaction with a tetrazine (Tz) group on the antibody [1]. This decouples the long circulation half-life of the antibody from the systemic exposure of the toxic payload, a significant advantage over traditional ADCs like mc-VC-PAB-MMAE where the payload is always attached to the circulating antibody [2]. Preclinical studies on similar pre-targeting systems have demonstrated up to a 10-fold improvement in the tumor-to-blood ratio of the active payload compared to a directly conjugated ADC [3].

Pre-targeting Ratio
Class-level
Up to 10-fold improvement in tumor-to-blood ratio vs. directly conjugated ADC in preclinical models.
Supports pre-targeting ratio endpoint review for reduced off-target exposure.
Based on analogous TCO-Tz systems; requires model-specific validation.
Pre-targeted Radioimmunotherapy Bioorthogonal Chemistry ADC

Kinetics of TCO-Tetrazine Ligation Outperform Alternative Click Chemistries

The TCO group in TCO-PEG4-VC-PAB-MMAE reacts with tetrazines via the iEDDA mechanism, one of the fastest bioorthogonal reactions known. The second-order rate constant for the reaction between TCO and a tetrazine is typically >10⁴ M⁻¹s⁻¹, which is orders of magnitude faster than strain-promoted azide-alkyne cycloaddition (SPAAC) reactions (e.g., DBCO-azide, ~10⁻² to 1 M⁻¹s⁻¹) [1]. This rapid kinetics allows for efficient conjugation even at low concentrations and in complex biological media, making it a superior choice over other click handles like DBCO for in vivo or ex vivo labeling applications [2].

Click Kinetics
Class-level
TCO-Tz k2 >10⁴ M⁻¹s⁻¹ vs. DBCO-azide ~10⁻²–1 M⁻¹s⁻¹ (>10,000-fold faster).
Supports efficient conjugation even at low concentrations.
Kinetic values from literature; actual yield depends on specific tetrazine partner.
Click Chemistry Bioorthogonal Conjugation Reaction Kinetics

Strategic Application Scenarios for TCO-PEG4-VC-PAB-MMAE in ADC R&D


Synthesis of Homogeneous ADCs with High DAR for Difficult-to-Treat Solid Tumors

Leverage the TCO bioorthogonal handle and PEG4 spacer of TCO-PEG4-VC-PAB-MMAE to generate homogeneous ADCs (e.g., DAR 4 or 8) with reduced aggregation. This is particularly relevant for targeting solid tumors where high drug loading and a potent bystander effect (via the VC-PAB-MMAE system) are required to overcome heterogeneous antigen expression and poor tumor penetration. The high DAR homogeneity reduces analytical burden and improves consistency for preclinical studies [1].

Preclinical Evaluation of Pre-Targeted Radioimmunotherapy (PRIT) or ADC Strategies

Employ TCO-PEG4-VC-PAB-MMAE in a two-step pre-targeting system. Administer a tumor-targeting antibody functionalized with tetrazine (Tz), allow for tumor accumulation and clearance from blood, and then inject the TCO-PEG4-VC-PAB-MMAE payload. The rapid in vivo click reaction between TCO and Tz concentrates the cytotoxic MMAE at the tumor site, as evidenced by class-level data showing up to a 10-fold higher tumor-to-blood ratio compared to traditional ADCs. This strategy is ideal for researchers seeking to decouple antibody pharmacokinetics from payload toxicity to widen the therapeutic window [2].

Rapid Conjugation for High-Throughput ADC Candidate Screening

Utilize the exceptionally fast kinetics of the TCO-tetrazine iEDDA reaction (k2 > 10⁴ M⁻¹s⁻¹) for rapid and quantitative conjugation of the TCO-PEG4-VC-PAB-MMAE payload to a library of Tz-modified antibodies. This enables high-throughput generation and screening of ADC candidates with different targeting vectors while keeping the linker-payload constant, accelerating the lead selection process in drug discovery [3].

Application
Selection Property
Validation Focus
Homogeneous ADC assembly for solid tumor model studies
Bioorthogonal TCO handle + PEG4 hydrophilicity
DAR homogeneity and aggregation assessment
Pre-targeted payload delivery research
Two-step in vivo click chemistry capability
Tumor-to-blood ratio and bystander effect validation
High-throughput ADC candidate conjugation screening
Exceptionally fast TCO-Tz ligation kinetics
Conjugation yield and kinetic benchmarking

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